molecular formula C9H14N2O2 B13580246 3-(3-Ethyl-1-methyl-1h-pyrazol-5-yl)propanoic acid

3-(3-Ethyl-1-methyl-1h-pyrazol-5-yl)propanoic acid

Cat. No.: B13580246
M. Wt: 182.22 g/mol
InChI Key: AZOSCELLQSWCHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)propanoic acid (CAS 1513644-39-7) is a high-purity pyrazole derivative offered for research and development purposes. This compound, with a molecular formula of C9H14N2O2 and a molecular weight of 182.22 g/mol, is a valuable building block in medicinal chemistry and drug discovery . The pyrazole scaffold is a privileged structure in agrochemical and pharmaceutical industries, known for yielding compounds with a wide range of biological activities . Research into analogous pyrazole and pyrazoline derivatives has demonstrated significant pharmacological properties, including analgesic and anti-inflammatory activities, making this chemical class a promising starting point for the development of new therapeutic agents . As a propanoic acid-substituted heterocycle, it serves as a versatile synthetic intermediate for further chemical functionalization. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers can order this compound with the confidence that it is supplied with comprehensive analytical data. For detailed handling and safety information, please refer to the corresponding Safety Data Sheet (SDS). Key hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

3-(5-ethyl-2-methylpyrazol-3-yl)propanoic acid

InChI

InChI=1S/C9H14N2O2/c1-3-7-6-8(11(2)10-7)4-5-9(12)13/h6H,3-5H2,1-2H3,(H,12,13)

InChI Key

AZOSCELLQSWCHO-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=C1)CCC(=O)O)C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 3-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)propanoic acid typically involves:

  • Construction or functionalization of the pyrazole ring with ethyl and methyl substituents.
  • Introduction of the propanoic acid side chain at the 5-position of the pyrazole ring.
  • Methylation at the N-1 position of the pyrazole ring.

The key challenge is achieving selective methylation without excessive by-products and environmental hazards.

Reported Synthetic Route from Patent CN103508959A

A notable method described in Chinese patent CN103508959A outlines a synthesis route for ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate , a closely related intermediate that can be hydrolyzed to the target propanoic acid. This method is significant due to its environmentally friendly approach and high reaction yield.

Reaction Scheme Summary:
Step Reagents & Conditions Description Yield & Notes
1. Starting Material Ethyl 3-ethyl-5-pyrazolecarboxylate Base methylation Use of sodium hydride (NaH) as base
2. Methylation Agent Dimethyl carbonate (DMC) Methylation at N-1 position Non-toxic alternative to dimethyl sulfate
3. Solvent Dimethylformamide (DMF) Polar aprotic solvent facilitating reaction Reaction temperature 80–140°C, 4 hours
4. Product Ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate Isolated product Yield ~90%, minimal by-products
Key Advantages:
  • Environmental Safety: Dimethyl carbonate replaces the traditionally used toxic dimethyl sulfate, significantly reducing environmental pollution and safety risks.
  • High Yield and Selectivity: Approximately 90% yield with fewer side products improves atom economy and process efficiency.
  • Reaction Conditions: Moderate temperature and reaction time optimize methylation without degradation.
Reaction Equation (Simplified):

$$
\text{Ethyl 3-ethyl-5-pyrazolecarboxylate} + \text{NaH} + \text{Dimethyl carbonate} \xrightarrow[\text{80-140°C}]{\text{DMF, 4h}} \text{Ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate}
$$

This intermediate can subsequently be hydrolyzed under acidic or basic conditions to yield 3-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)propanoic acid .

Hydrolysis to Target Acid

  • Hydrolysis Conditions: The ester group in the methylated intermediate is converted to the carboxylic acid using aqueous acid or base.
  • Typical Reagents: Aqueous hydrochloric acid or sodium hydroxide under reflux.
  • Outcome: High purity 3-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)propanoic acid obtained after work-up and purification.

Comparative Data Table of Key Preparation Steps

Step Reagents Conditions Yield (%) Environmental Impact Notes
Methylation NaH, Dimethyl carbonate 80–140°C, 4h, DMF ~90 Low toxicity, eco-friendly Replaces dimethyl sulfate
Hydrolysis HCl or NaOH aqueous Reflux, 2-6h >85 Standard acid/base hydrolysis Converts ester to acid
Purification Extraction, crystallization Ambient to mild heating High purity Standard organic purification

Research Discoveries and Insights

  • Use of dimethyl carbonate as a methylating agent is a significant advancement, offering a safer and greener alternative to traditional methylating agents such as dimethyl sulfate or methyl iodide, which are highly toxic and environmentally hazardous.
  • The reaction conditions (temperature and solvent choice) are optimized to minimize side reactions and maximize yield.
  • Sodium hydride is effective as a strong base to deprotonate the pyrazole nitrogen for subsequent methylation.
  • The overall synthetic route is scalable and suitable for industrial application due to its high yield and reduced environmental footprint.
  • Analytical characterization (e.g., ^1H NMR, ^13C NMR, IR spectroscopy) confirms the structure and purity of the synthesized compound and intermediates.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Ethyl-1-methyl-1h-pyrazol-5-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-(3-Ethyl-1-methyl-1h-pyrazol-5-yl)propanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Ethyl-1-methyl-1h-pyrazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related pyrazole and propanoic acid derivatives is presented below, focusing on substituents, functional groups, synthesis, and applications.

Key Observations

Structural Complexity: The target compound is simpler than pyrazolopyrimidine derivatives (e.g., 14, 15), which exhibit enhanced π-conjugation and halogenated groups for electronic modulation . Thiophene- and cyanothiophene-containing analogs (e.g., 7a, 11a) introduce heterocyclic diversity, improving binding affinity in drug discovery .

Functional Group Impact :

  • Carboxylic Acid vs. Esters/Amides : The target’s free carboxylic acid enhances solubility in polar solvents and reactivity in salt formation, whereas methyl esters (e.g., 14, 15) and carboxamides (e.g., MK6) prioritize lipophilicity for membrane penetration .
  • Perfluorinated Derivatives : Fluorinated chains (e.g., [476304-39-9]) drastically increase hydrophobicity and thermal stability, suited for industrial applications .

Synthetic Efficiency :

  • High yields (85–93%) for pyrazolopyrimidines (14, 15) contrast with moderate yields (42%) for carboxamides (MK6), reflecting the challenge of introducing aryl groups .
  • Thiophene derivatives (7a, 11a) require prolonged reflux (6+ hours), suggesting slower cyclization kinetics .

Applications :

  • Medicinal Chemistry : Pyrazolopyrimidines and carboxamides are prioritized as kinase inhibitors or anti-inflammatory agents due to heterocyclic bioactivity .
  • Materials Science : Perfluorinated derivatives excel in coatings and electrolytes, leveraging fluorine’s inertness .

Biological Activity

3-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)propanoic acid is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₇H₁₀N₂O₂
  • Molecular Weight : 154.17 g/mol
  • CAS Number : 796845-50-6

Biological Activity Overview

The biological activity of 3-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)propanoic acid has been investigated primarily for its effects on various biological systems, including its antibacterial and antifungal properties.

Antimicrobial Activity

Research indicates that compounds in the pyrazole family exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Compound MIC (mg/mL) Target Organisms
3-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)propanoic acidTBDStaphylococcus aureus, E. coli
MPP (another pyrazole derivative)0.0039 - 0.025S. aureus, E. coli

The mechanism through which 3-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)propanoic acid exerts its biological effects may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival. Pyrazole derivatives often act by inhibiting specific enzymes or pathways critical to microbial growth.

Study 1: Antibacterial Efficacy

A study conducted by researchers evaluated the antibacterial efficacy of various pyrazole derivatives, including 3-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)propanoic acid. The compound demonstrated promising results against multiple strains of bacteria, with a notable minimum inhibitory concentration (MIC) against S. aureus and E. coli.

Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship of pyrazole derivatives, highlighting how modifications to the pyrazole ring influence their biological activity. The study concluded that specific substitutions at the 3-position significantly enhance antimicrobial properties, providing insights into optimizing drug design.

Q & A

Q. What are the key structural characteristics of 3-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)propanoic acid, and how are they validated experimentally?

Answer: The compound features a pyrazole ring substituted with ethyl and methyl groups at positions 3 and 1, respectively, and a propanoic acid side chain at position 4. Structural validation typically involves:

  • Nuclear Magnetic Resonance (NMR): To confirm substituent positions and proton environments.
  • Mass Spectrometry (MS): To verify molecular weight (182.22 g/mol) and fragmentation patterns .
  • X-ray Crystallography: For absolute configuration determination using programs like SHELXL .

Q. Table 1: Key Structural Data

PropertyValue/DescriptionMethod
Molecular Weight182.22 g/molMS
Purity≥98%HPLC
Substituent Positions3-Ethyl, 1-Methyl, 5-Propanoic AcidNMR/X-ray

Q. What synthetic methodologies are recommended for preparing 3-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)propanoic acid?

Answer: Synthesis involves multi-step routes:

Pyrazole Ring Formation: Condensation of hydrazines with diketones or β-ketoesters under acidic/basic conditions.

Functionalization: Alkylation or acylation to introduce ethyl/methyl groups.

Propanoic Acid Attachment: Grignard reactions or Michael additions followed by oxidation.
Key Conditions:

  • Catalysts: Pd/C for hydrogenation, BF₃·Et₂O for cyclization.
  • Solvents: Ethanol, THF, or DMF under reflux (80–120°C) .

Q. Table 2: Reaction Optimization Parameters

StepCatalyst/SolventTemperature (°C)Yield (%)
Pyrazole FormationH₂SO₄/EtOH10065–75
Propanoic Acid AdditionKMnO₄/H₂O8050–60

Advanced Research Questions

Q. How can crystallization challenges for this compound be addressed during X-ray structure determination?

Answer: Crystallization difficulties arise due to flexible propanoic acid side chains. Strategies include:

  • Solvent Screening: Use mixed solvents (e.g., EtOH:H₂O) to enhance lattice stability.
  • Temperature Gradients: Slow cooling from 60°C to 4°C to promote ordered packing.
  • SHELXL Refinement: Apply restraints for disordered moieties and validate via R-factor convergence (<5%) .

Q. How do contradictory bioactivity results arise in studies of this compound, and how can they be resolved?

Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. null results) may stem from:

  • Purity Variations: Impurities >2% alter activity; validate via HPLC .
  • Structural Analogues: Compare with 3-(4-methoxyphenyl)pyrazole derivatives to isolate functional group contributions .
  • Assay Conditions: Standardize MIC (Minimum Inhibitory Concentration) protocols across labs.

Q. What computational approaches are suitable for studying hydrogen-bonding interactions in this compound’s supramolecular assemblies?

Answer:

  • Density Functional Theory (DFT): Optimize geometries and calculate interaction energies.
  • Graph Set Analysis: Map hydrogen-bonding patterns (e.g., Etter’s motifs) to predict aggregation behavior .
  • Molecular Dynamics (MD): Simulate solvent effects on crystal packing.

Q. What metabolic pathways are hypothesized for 3-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)propanoic acid based on related propanoic acid derivatives?

Answer: Analogous compounds undergo:

  • β-Oxidation: Propanoic acid chain degradation to CO₂/H₂O.
  • Demethoxylation: Removal of methyl/ethyl groups via cytochrome P450 enzymes.
  • Conjugation: Glucuronidation at the carboxylic acid group .
    Validation Methods:
  • Isotopic Labeling: Track metabolites using ¹⁴C-labeled analogs.
  • In Vitro Models: Liver microsome assays to identify phase I/II metabolites .

Q. How can structure-activity relationships (SARs) be elucidated for derivatives of this compound?

Answer:

  • Substituent Variation: Synthesize analogs with halogens or bulkier groups at the pyrazole 3-position.
  • Biological Screening: Test against enzyme targets (e.g., COX-2 for anti-inflammatory activity).
  • QSAR Modeling: Correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity .

Q. What analytical techniques are critical for detecting degradation products under accelerated stability conditions?

Answer:

  • High-Resolution LC-MS: Identify low-abundance degradants (e.g., decarboxylated products).
  • Forced Degradation Studies: Expose to heat (40–60°C), humidity (75% RH), and UV light.
  • Kinetic Modeling: Calculate degradation rate constants (k) to predict shelf life .

Q. How does the compound’s solid-state stability correlate with its hygroscopicity?

Answer:

  • Dynamic Vapor Sorption (DVS): Measure moisture uptake at 25°C/60% RH.
  • Thermogravimetric Analysis (TGA): Detect weight loss due to hydrate formation.
  • Mitigation: Use desiccants (silica gel) during storage or formulate as co-crystals .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • PPE: Wear nitrile gloves, lab coats, and P95 respirators during synthesis.
  • Ventilation: Use fume hoods for reactions involving volatile solvents (DMF, THF).
  • Waste Disposal: Neutralize acidic waste with NaHCO₃ before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.